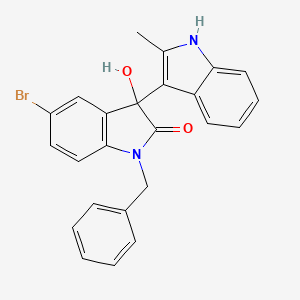![molecular formula C23H17ClN2O2 B11564623 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide](/img/structure/B11564623.png)
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The quinoline moiety is then synthesized separately and coupled with the furan derivative through a series of condensation reactions. The final step involves the formation of the prop-2-enamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide: Contains a fluorophenyl group instead of a chlorophenyl group.
(2E)-3-[5-(4-methylphenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide: Features a methylphenyl group in place of the chlorophenyl group.
Uniqueness
The uniqueness of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H17ClN2O2 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-5-6-17-3-2-4-20(23(17)25-15)26-22(27)14-12-19-11-13-21(28-19)16-7-9-18(24)10-8-16/h2-14H,1H3,(H,26,27)/b14-12+ |
InChI Key |
BGPXBETXYAMTQW-WYMLVPIESA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2NC(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(3,4-Dimethoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11564540.png)
![2-ethoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11564542.png)
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11564557.png)
![4-hydroxy-1,3,7-trimethyl-N-(2-methylphenyl)-2-oxo-5-[4-(propan-2-yl)phenyl]-1,2,3,5-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11564565.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11564575.png)
![2-(4-butylphenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11564580.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11564582.png)
![N-(2-methoxyethyl)-3-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-3-oxopropanamide](/img/structure/B11564586.png)
![2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11564589.png)
![2-(2,4-dimethylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11564594.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(2-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564595.png)
![2-[5-(1,3-benzoxazol-2-ylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3-benzoxazole](/img/structure/B11564598.png)

![3-methoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11564605.png)
